19-去甲雄烯二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

19-诺雄酮已被广泛研究,用于各种领域:

化学: 用作合成其他合成代谢类固醇的前体.

生物学: 研究其对肌肉生长和氮潴留的影响.

医学: 研究其潜在的治疗用途,尽管其合成代谢作用尚未得到证实.

工业: 用于生产诺龙和其他相关化合物.

作用机制

生化分析

Biochemical Properties

19-Norandrostenedione may be metabolized to 19-nortestosterone in both men and women . It has been shown to bind to androgen receptors with high selectivity . The transactivation of androgen receptor-dependent reporter gene expression was 10 times lower than that produced by dihydrotestosterone .

Molecular Mechanism

The molecular mechanism of 19-Norandrostenedione involves its metabolism to 19-nortestosterone, which can activate the androgen receptor, similar to testosterone . Androgen receptor activation is likely less than that of testosterone or dihydrotestosterone .

Temporal Effects in Laboratory Settings

It is known that 19-Norandrostenedione is rapidly metabolized into nandrolone in the body

Dosage Effects in Animal Models

The effects of 19-Norandrostenedione at different dosages in animal models have not been extensively studied. It is known that 19-Norandrostenedione is metabolically related to other controlled anabolic steroids, and it is likely to have similar adverse health effects such as liver, heart and skin problems, hormonal disruptions, stunted growth, and psychological effects such as rage and depression .

Metabolic Pathways

The metabolic pathway of 19-Norandrostenedione involves its conversion to 19-nortestosterone . Specific metabolites of 19-nor-5-androstene-3, 17-dione are 19-nordehydroandrosterone and 19-nordehydroepiandrosterone .

准备方法

合成路线和反应条件

19-诺雄酮的合成通常涉及雄烷衍生物的化学修饰。 一种常见的方法包括使用三氧化铬或氯铬酸吡啶等试剂氧化19-诺雄甾-4-烯-3,17-二酮 . 另一种方法涉及单锅法,其中将19-诺雄甾-3,17-二酮与碱、有机气体/溶液和酸接触以获得19-去氢睾丸酮 .

工业生产方法

19-诺雄酮的工业生产通常涉及使用与上述类似方法的大规模化学合成。 该工艺针对产率和纯度进行了优化,并严格控制反应条件以确保产品质量一致 .

化学反应分析

反应类型

19-诺雄酮会发生各种化学反应,包括:

氧化: 使用三氧化铬等氧化剂转化为19-诺雄酮.

还原: 使用硼氢化钠等还原剂还原为19-诺雄甾醇.

常用试剂和条件

氧化剂: 三氧化铬,氯铬酸吡啶.

还原剂: 硼氢化钠.

卤化剂: 溴,氯.

主要生成物

19-诺雄甾醇: 由19-诺雄酮还原而成.

19-去氢睾丸酮: 由19-诺雄甾-3,17-二酮与碱、有机气体/溶液和酸反应而成.

相似化合物的比较

类似化合物

19-诺雄甾醇: 另一种代谢为诺龙的前激素.

诺龙: 19-诺雄酮的活性代谢产物.

独特性

19-诺雄酮的独特之处在于其选择性与雄激素受体的结合以及无法代谢为睾酮 . 这使其与其他可以转化为睾酮或二氢睾酮的合成代谢类固醇不同 .

属性

Key on ui mechanism of action |

19-Norandrostenedione may be metabolized to 19-nortestosterone in both men and women. 19-Norandrostenedione, also known as nandrolone, is the basic substance of some very popular injectable anabolic steroids, however 19-norandrostenedione is not metabolized to testosterone. Whether or not increases in 19-nortestosterone levels would be sustained long enough by taking 19-norandrostenedione to show an increase in nitrogen retention and muscle strength and mass is unknown. 19-Norandrostenedione has also been shown to bind to androgen receptors with high selectivity. Transactivation of androgen receptor dependent reporter gene expression was 10 times lower than that produced by dihydrotestosterone. [1] |

|---|---|

CAS 编号 |

734-32-7 |

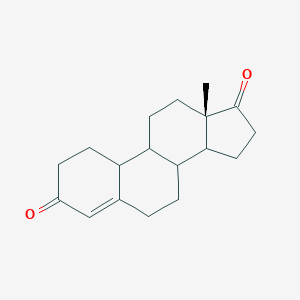

分子式 |

C18H24O2 |

分子量 |

272.4 g/mol |

IUPAC 名称 |

(13S)-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,13-16H,2-9H2,1H3/t13?,14?,15?,16?,18-/m0/s1 |

InChI 键 |

JRIZOGLBRPZBLQ-LVQHMEKZSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34 |

手性 SMILES |

C[C@]12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34 |

规范 SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34 |

Key on ui other cas no. |

734-32-7 |

Pictograms |

Irritant; Health Hazard |

同义词 |

19-nor-4-androstene-3,17-dione 19-nor-A-dione 19-norandrost-4-ene-3,17-dione 19-norandrostenedione |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。